molecular formula C7H6ClNO4S B1594758 2-Methyl-4-nitrobenzenesulfonyl chloride CAS No. 21320-90-1

2-Methyl-4-nitrobenzenesulfonyl chloride

Cat. No.: B1594758
CAS No.: 21320-90-1
M. Wt: 235.65 g/mol
InChI Key: WREICNIHNBOUJV-UHFFFAOYSA-N
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Description

2-Methyl-4-nitrobenzenesulfonyl chloride is an organic compound with the molecular formula C7H6ClNO4S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with a methyl group at the second position and a nitro group at the fourth position. This compound is known for its reactivity and is used in various chemical synthesis processes.

Scientific Research Applications

2-Methyl-4-nitrobenzenesulfonyl chloride is utilized in various scientific research applications:

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the synthesis of drugs, particularly those that require the sulfonamide functional group.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Biochemical Analysis

Biochemical Properties

2-Methyl-4-nitrobenzenesulfonyl chloride plays a significant role in biochemical reactions, particularly in the sulfonation of glycosylamines to yield N-glycosyl-2,4-dinitrobenzenesulfonamides . It interacts with enzymes and proteins involved in these reactions, facilitating the formation of sulfonamide bonds. The compound’s ability to act as a sulfonating agent makes it valuable in the synthesis of various biochemical compounds.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in the expression of specific genes and alterations in metabolic pathways . These effects are crucial for understanding the compound’s role in cellular biochemistry.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, leading to enzyme inhibition or activation . These interactions can result in changes in gene expression and the modulation of biochemical pathways. The compound’s ability to form stable sulfonamide bonds is a key aspect of its molecular mechanism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to changes in its biochemical activity . Understanding these temporal effects is essential for its effective use in research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular processes, while higher doses can lead to toxic or adverse effects . Studies have identified threshold effects, where the compound’s impact on cellular function changes significantly at specific dosage levels. These findings are crucial for determining safe and effective dosages for research purposes.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activity . The compound’s role in these pathways can influence metabolic flux and metabolite levels, affecting overall cellular metabolism. Understanding these interactions is important for elucidating the compound’s metabolic effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound interacts with specific transporters and binding proteins that facilitate its movement and localization within cells . These interactions can influence the compound’s accumulation and distribution, affecting its overall activity and function.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its role in cellular biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-4-nitrobenzenesulfonyl chloride can be synthesized through the sulfonation of 2-methyl-4-nitrotoluene. The process involves the chlorosulfonation of the aromatic ring, where chlorosulfonic acid (ClSO3H) is used as the sulfonating agent. The reaction typically occurs under controlled temperature conditions to prevent over-sulfonation and to ensure the selective formation of the sulfonyl chloride group.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale sulfonation reactors where the reaction parameters such as temperature, pressure, and concentration of reactants are meticulously controlled. The product is then purified through distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-nitrobenzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-withdrawing nitro group, which makes the aromatic ring more reactive towards electrophiles.

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3) are commonly used.

    Nucleophilic Substitution: Nucleophiles such as amines or alcohols react with the sulfonyl chloride group under mild conditions to form sulfonamide or sulfonate products.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method for reducing the nitro group.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Aminobenzenesulfonyl Chloride: Formed by the reduction of the nitro group.

Comparison with Similar Compounds

Similar Compounds

    2-Nitrobenzenesulfonyl Chloride: Similar in structure but lacks the methyl group at the second position.

    4-Nitrobenzenesulfonyl Chloride: Similar in structure but lacks the methyl group at the second position.

    2-Methylbenzenesulfonyl Chloride: Similar in structure but lacks the nitro group at the fourth position.

Uniqueness

2-Methyl-4-nitrobenzenesulfonyl chloride is unique due to the presence of both the methyl and nitro groups on the aromatic ring. The methyl group provides steric hindrance, while the nitro group enhances the electrophilicity of the sulfonyl chloride group, making it highly reactive towards nucleophiles. This combination of substituents makes it a valuable reagent in organic synthesis.

Properties

IUPAC Name

2-methyl-4-nitrobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6ClNO4S/c1-5-4-6(9(10)11)2-3-7(5)14(8,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WREICNIHNBOUJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90175594
Record name 5-Nitrotoluene-2-sulphonyl chloride
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Molecular Weight

235.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21320-90-1
Record name 2-Methyl-4-nitrobenzenesulfonyl chloride
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Record name 5-Nitrotoluene-2-sulfonyl chloride
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Record name 21320-90-1
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Record name 5-Nitrotoluene-2-sulphonyl chloride
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Record name 5-nitrotoluene-2-sulphonyl chloride
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Record name 5-NITROTOLUENE-2-SULFONYL CHLORIDE
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Synthesis routes and methods

Procedure details

200 Parts by weight of 1-amino-2-methyl-4-nitrobenzene were diazotized at 0° - 5° C with 400 parts by weight of 30% hydrochloric acid and 235 parts by weight of 40% sodium nitrite solution. The clarified diazo solution was allowed to run, with slight external cooling, below the surface of a mixture of 1300 parts by weight of 30% hydrochloric acid, 33 parts by weight of crystalline copper sulfate and 330 parts by weight of 40% sodium bisulfite lye, while adding at the same time further 330 parts by weight of 40% sodium bisulfite lye. After about 45 minutes, the sulfonic acid chloride that had separated was filtered off with suction, washed with 2000 parts by volume of cold water and dried. The 2-methyl-4-nitrobenzene-sulfonic acid chloride was obtained in a yield of 85% of the theory and was found to melt at 105° - 106° C.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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